Product packaging for 4-Butylbenzenesulfonic acid(Cat. No.:CAS No. 18521-59-0)

4-Butylbenzenesulfonic acid

Cat. No.: B8739133
CAS No.: 18521-59-0
M. Wt: 214.28 g/mol
InChI Key: JNVFIMNBBVDEPV-UHFFFAOYSA-N
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Description

Significance and Research Context of Arenesulfonic Acids

Arenesulfonic acids are a class of organic compounds characterized by a sulfonic acid group (-SO₃H) attached to an aromatic ring. thieme-connect.de These compounds have been a subject of extensive study since the 19th and early 20th centuries, playing a crucial role in the development of the dyestuff industry. thieme-connect.de Their strong acidic nature, comparable to sulfuric acid, makes them valuable as catalysts in a variety of organic reactions, including esterification, alkylation, and dehydration. thieme-connect.demdpi.com

The versatility of arenesulfonic acids extends to their use as intermediates in the synthesis of pharmaceuticals and agrochemicals. ontosight.ai The introduction of a sulfonic acid group can modify the properties of a parent compound, for instance, by enhancing its water solubility. ontosight.ai Long-chain alkyl-substituted benzenesulfonic acids are widely recognized for their application as synthetic detergents. thieme-connect.de In recent years, there has been a growing interest in developing solid acid catalysts by functionalizing inorganic materials with sulfonic acids, offering a sustainable alternative to homogeneous mineral acids in various industrial processes. mdpi.com

Scope and Objectives of Academic Inquiry for 4-Butylbenzenesulfonic Acid

Academic research on this compound focuses on several key areas. A primary objective is to understand its synthesis and chemical properties. This includes optimizing reaction conditions to achieve high yields and purity. The compound is typically synthesized through the sulfonation of butylbenzene (B1677000). prepchem.com

Another significant area of investigation is its application as a catalyst in organic synthesis. The presence of the butyl group can influence its catalytic activity and selectivity. Researchers are also exploring its potential in materials science. For example, 4-butylbenzenesulfonate (B286417) has been used to modify polypyrrole for applications in supercapacitors. researchgate.net Furthermore, the compound and its derivatives are studied for their potential biological activities, although this article will not delve into those aspects. ontosight.ai

Historical Development of Research on this compound

The study of this compound is an extension of the broader research on aromatic sulfonation that began in the 19th century. justdial.com The discovery of linear alkylbenzene sulfonic acid (LABSA) in the 1940s was a significant milestone, leading to the widespread use of related compounds in detergents. justdial.com

Specific research into the isomerization and dealkylation of t-butylbenzenesulfonic acids in the mid-20th century provided deeper insights into the behavior of alkylated benzenesulfonic acids under various conditions. researchgate.net More recent research has focused on the application of this compound and its derivatives in advanced materials and as catalysts. researchgate.netacs.orgrsc.org For instance, studies have explored the use of arenesulfonic acid-functionalized materials in the production of biofuels and other fine chemicals. acs.orgrsc.org The development of novel synthetic methods and the investigation of its utility in specialized chemical transformations continue to be active areas of academic inquiry. researchgate.net

Data Tables

Table 1: Physical and Chemical Properties of this compound

Property Value
Molecular Formula C₁₀H₁₄O₃S
Molecular Weight 214.28 g/mol sigmaaldrich.com
Appearance White to light yellow solid cymitquimica.com
Solubility Soluble in polar solvents like water and alcohols cymitquimica.com

Table 2: Key Research Findings on Arenesulfonic Acids

Research Area Key Findings
Catalysis Effective catalysts for esterification, alkylation, and dehydration. thieme-connect.demdpi.com
Materials Science Used to functionalize materials for applications like supercapacitors and solid acid catalysts. mdpi.comresearchgate.net
Synthesis Can be synthesized through electrophilic sulfonation of arenes. thieme-connect.de

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14O3S B8739133 4-Butylbenzenesulfonic acid CAS No. 18521-59-0

3D Structure

Interactive Chemical Structure Model





Properties

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CAS No.

18521-59-0

Molecular Formula

C10H14O3S

Molecular Weight

214.28 g/mol

IUPAC Name

4-butylbenzenesulfonic acid

InChI

InChI=1S/C10H14O3S/c1-2-3-4-9-5-7-10(8-6-9)14(11,12)13/h5-8H,2-4H2,1H3,(H,11,12,13)

InChI Key

JNVFIMNBBVDEPV-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)S(=O)(=O)O

Origin of Product

United States

Ii. Advanced Synthetic Methodologies and Mechanistic Studies

Direct Sulfonation Routes

Direct sulfonation involves the introduction of a sulfonic acid group (–SO₃H) directly onto the benzene (B151609) ring of a butylbenzene (B1677000) isomer. The choice of sulfonating agent and the control of reaction parameters are critical to the success of the synthesis.

The reaction of n-butylbenzene with concentrated sulfuric acid is a classic method for preparing 4-butylbenzenesulfonic acid. In this electrophilic aromatic substitution, the electrophile is typically generated from the self-protonation of sulfuric acid. The butyl group, being an ortho-, para-director, guides the incoming sulfonic acid group primarily to the para position due to steric hindrance at the ortho positions. The reaction generally proceeds by heating the two reactants together, with the resulting water being removed to drive the equilibrium toward the products. The yield of p-butylbenzenesulfonic acid can reach up to 71% under these conditions.

The sulfonation of tert-butylbenzene (B1681246) can be effectively carried out using stronger sulfonating agents like sulfur trioxide (SO₃) or oleum (B3057394) (a solution of SO₃ in H₂SO₄). Sulfur trioxide is a very powerful electrophile and reacts more readily than sulfuric acid alone. This reaction is significant because the tert-butyl group can act as a temporary protecting group in organic synthesis. The sulfonation of tert-butylbenzene proceeds to form 4-tert-butylbenzenesulfonic acid. This process is often reversible, and the tert-butyl group can be removed under acidic conditions, a property exploited in the synthesis of other substituted aromatic compounds. The reaction with oleum is also highly effective, leading to high yields of the sulfonated product.

To maximize the yield and purity of this compound, the optimization of reaction parameters is crucial. Key factors include the molar ratio of reactants, catalyst loading, and the temperature and time of the reaction.

The molar ratio of the sulfonating agent to the aromatic substrate significantly influences the reaction's efficiency. Using an excess of the sulfonating agent can increase the reaction rate and drive the reaction to completion. However, using a very large excess can lead to the formation of byproducts and increase the difficulty of product purification. For the sulfonation of tert-butylbenzene with oleum, studies have investigated various molar ratios to find the optimal balance for maximizing yield.

Table 1: Effect of Reactant Molar Ratio on Sulfonation of tert-Butylbenzene

Molar Ratio (Oleum:tert-Butylbenzene) Conversion Rate (%) Selectivity for para-isomer (%)
1:1 92.5 98.2
1.2:1 98.6 99.1
1.5:1 99.2 99.3
2:1 99.5 99.4

Data is illustrative and based on typical findings for alkylbenzene sulfonation.

In the context of sulfonation with sulfuric acid or oleum, the acid itself acts as the catalyst. Therefore, "catalyst loading" refers to the concentration and amount of the acid used. For sulfonation using sulfur trioxide, a solvent is often employed, and its choice can affect the reaction. The concentration of SO₃ in the solvent or in the sulfuric acid (in the case of oleum) is a critical parameter. Higher concentrations of SO₃ lead to a faster reaction but also increase the risk of side reactions, such as sulfone formation.

Temperature and reaction time are interdependent parameters that must be carefully controlled. Higher temperatures generally increase the reaction rate but can also promote the formation of unwanted byproducts and isomers. For the sulfonation of tert-butylbenzene, a balance must be struck to achieve a high conversion rate in a reasonable amount of time without compromising the selectivity for the desired para-product.

Table 2: Influence of Temperature and Time on tert-Butylbenzene Sulfonation

Temperature (°C) Reaction Time (hours) Conversion Rate (%)
20 4 85.3
40 2 98.6
60 1 99.1
80 0.5 99.5

Data is illustrative and based on typical findings for alkylbenzene sulfonation, demonstrating the general trend.

Optimization of Reaction Parameters for Direct Sulfonation

Anhydrous Conditions and Minimization of Side Reactions

In the sulfonation of butylbenzene, maintaining anhydrous conditions is crucial to prevent the formation of unwanted byproducts and ensure a high yield of this compound. The presence of water can lead to the dilution of the sulfonating agent, typically fuming sulfuric acid (oleum) or sulfur trioxide, reducing its reactivity. prepchem.com

To minimize side reactions, such as the formation of sulfones, precise control over reaction parameters is necessary. Key considerations include:

Temperature Control: The reaction temperature should be carefully managed. For instance, during the addition of oleum to tert-butylbenzene, the temperature is often kept below 25°C. prepchem.com Subsequently, the mixture may be slowly heated to around 80°C to ensure the complete dissolution of the starting material. prepchem.com

Reagent Concentration: The concentration of the sulfonating agent is a critical factor. Fuming sulfuric acid with a specific percentage of sulfur trioxide is often used. prepchem.com

Reaction Time: The duration of the reaction must be sufficient to allow for complete conversion without promoting the formation of byproducts.

A significant byproduct in the sulfonation of aromatic compounds is the corresponding diphenylsulfone. Its formation can be mitigated by keeping the reaction temperature below 120°C and by selecting appropriate solvents. The use of polar aprotic solvents like N,N-dimethylformamide (DMF) has been shown to reduce the formation of such byproducts.

Post-synthesis purification steps are also vital. After the initial reaction, the mixture is typically poured into water and partially neutralized. prepchem.com Salting out the sodium salt of the sulfonic acid with sodium chloride is a common purification technique. prepchem.com Further purification can be achieved through recrystallization, for example, using heptane (B126788), which is effective in removing sulfone contaminants.

Indirect Synthetic Pathways

Beyond direct sulfonation, indirect methods offer alternative routes to this compound, often proceeding through intermediate compounds.

An alternative synthetic route involves the initial chlorination of butylbenzene to form a sulfonyl chloride derivative, which is subsequently hydrolyzed to yield the sulfonic acid. smolecule.com This multi-step process can be advantageous in certain contexts, allowing for the isolation and purification of the intermediate sulfonyl chloride.

The starting material for this process can be this compound itself, which is treated with a chlorinating agent like thionyl chloride or oxalyl chloride to produce 4-butylbenzene-1-sulfonyl chloride. smolecule.com This sulfonyl chloride is a reactive intermediate that can be readily converted back to the sulfonic acid via hydrolysis. smolecule.com 4-Butylbenzene-1-sulfonyl chloride is also a valuable reagent in its own right, used in the synthesis of sulfonamides and other derivatives. smolecule.com

The use of ionic liquids (ILs) as both solvents and catalysts represents a modern approach to sulfonation. Ionic liquids, such as those based on 1-butyl-3-methylimidazolium, can facilitate the reaction at lower temperatures and may offer improved selectivity and easier product separation. nih.gov

Research has shown that certain ionic liquids can promote the sulfonation of aromatic compounds efficiently. For example, 1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([bmim][NTf₂]) has been used to enable sulfonation at temperatures between 25-50°C, which helps in suppressing the formation of ortho-isomers as byproducts. In one optimized protocol, a mixture of tert-butylbenzene and [bmim][NTf₂] reacted with sulfur trioxide at 40°C for 6 hours, resulting in a 98% conversion rate. A key advantage of this method is the potential for recycling the ionic liquid, which can be recovered through vacuum distillation and reused multiple times without a significant loss of activity. This approach can lead to a 40% reduction in energy consumption compared to more traditional methods.

The acidity of the ionic liquid can be tailored for specific reactions. For instance, mixtures of 1-butyl-3-methylimidazolium chloride ([Bmim]Cl) and aluminum chloride can create highly acidic media that are effective for electrophilic substitution reactions. nih.gov

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly being applied to the synthesis of chemicals to reduce environmental impact. In the context of this compound synthesis, this involves exploring alternative reagents, catalysts, and reaction conditions.

One promising green approach is the use of solid acid catalysts. ias.ac.in These catalysts, which can be based on materials like silica (B1680970), zeolites, or resins, offer several advantages. ias.ac.in They can be easily separated from the reaction mixture by filtration, which simplifies the work-up process and allows for the catalyst to be regenerated and reused. ias.ac.in This minimizes waste and reduces operational costs. ias.ac.in For instance, sulfonic acid resins have been shown to be effective in microwave-assisted reactions, leading to high yields and reduced reaction times.

The use of less hazardous sulfonating agents is another area of focus. While traditional methods often rely on strong acids like oleum, research is exploring milder alternatives. researchgate.net Thiourea dioxide has been investigated as an eco-friendly sulfur dioxide surrogate for the synthesis of aryl sulfonic acids. researchgate.net

Microwave-assisted synthesis is also being explored as a green alternative. Pilot studies have demonstrated that microwave irradiation can significantly accelerate the sulfonation process, reducing reaction times from hours to minutes while still achieving high yields.

The table below provides a comparison of different synthetic methodologies for a related compound, 4-tert-butylbenzenesulfonic acid, highlighting key performance indicators.

MethodYieldPurityEnergy UseScalability
SO₃/Oleum 90–95%99.5%HighIndustrial
Ionic Liquids 98%99.1%ModeratePilot-scale
Microwave-Assisted 89%98.8%LowLaboratory

This data is for the synthesis of 4-tert-butylbenzenesulfonic acid and is presented here for comparative purposes.

Reaction Mechanism Elucidation in Synthesis

The synthesis of this compound primarily proceeds through an electrophilic aromatic substitution mechanism. brainly.comlibretexts.org In this reaction, the electrophile, typically sulfur trioxide (SO₃) or a protonated form of sulfuric acid (H₃SO₄⁺), attacks the electron-rich benzene ring of butylbenzene. researchgate.net

The mechanism can be described in two main steps:

Formation of a sigma complex: The electrophile attacks the benzene ring, breaking the aromaticity and forming a resonance-stabilized carbocation intermediate known as a benzenonium ion or sigma complex. libretexts.org

Proton elimination: A base present in the reaction mixture removes a proton from the carbon atom bearing the sulfonic acid group, restoring the aromaticity of the benzene ring and yielding the final product, this compound. libretexts.org

The butyl group on the benzene ring is an activating group and directs the incoming electrophile to the ortho and para positions. However, due to the steric hindrance of the butyl group, the para-substituted product, this compound, is the major product. brainly.com

Iii. Mechanistic Investigations of 4 Butylbenzenesulfonic Acid Chemical Reactivity

Acidic Properties and Proton Donor Mechanism

4-Butylbenzenesulfonic acid is a strong organic acid due to the electron-withdrawing nature of the sulfonic acid group (-SO3H) attached to the benzene (B151609) ring. numberanalytics.com This acidity is a key feature of its chemical reactivity, primarily functioning as a proton donor in numerous chemical reactions. In solution, it readily dissociates to release a proton (H+), forming a stable sulfonate anion. The presence of the butyl group has a minor electronic influence on the acidity compared to the dominant sulfonic acid group.

The proton donation mechanism involves the transfer of the acidic proton from the sulfonic acid group to a substrate. This protonation step is often the initial and rate-determining step in acid-catalyzed reactions, activating the substrate for subsequent chemical transformations. The stability of the resulting conjugate base, the 4-butylbenzenesulfonate (B286417) anion, which is resonance-stabilized, drives the proton donation process.

Electrophilic Aromatic Substitution Reactions

In electrophilic aromatic substitution (EAS) reactions, the sulfonic acid group is a deactivating, meta-directing group. numberanalytics.com This is because the -SO3H group is strongly electron-withdrawing, reducing the electron density of the aromatic ring and making it less susceptible to attack by electrophiles. numberanalytics.com The deactivation is a result of the inductive effect and resonance, which pull electron density away from the benzene ring.

The mechanism of EAS on this compound involves the attack of an electrophile on the aromatic ring. masterorganicchemistry.com The presence of the sulfonic acid group directs the incoming electrophile to the meta position. numberanalytics.com This regioselectivity is due to the resonance structures of the arenium ion intermediate, where the positive charge is less destabilized when the electrophile adds to the meta position compared to the ortho or para positions. Common EAS reactions include nitration and halogenation. numberanalytics.com

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of this compound

PositionRelative ReactivityKey Intermediates
OrthoLowDestabilized arenium ion
MetaHighMore stable arenium ion
ParaLowDestabilized arenium ion

Nucleophilic Substitution Reactions of the Sulfonic Acid Group

The sulfonic acid group of this compound can be replaced by other functional groups through nucleophilic aromatic substitution reactions. These reactions typically require harsh conditions, such as high temperatures and pressures. A notable example is the conversion of sulfonic acids to phenols by fusion with sodium hydroxide (B78521).

The mechanism involves the attack of a strong nucleophile, such as the hydroxide ion, on the carbon atom bearing the sulfonic acid group. This leads to the formation of an unstable intermediate, which then eliminates the sulfite (B76179) ion to yield the substituted product. The presence of the butyl group can sterically hinder the approach of the nucleophile to some extent.

Esterification Reaction Mechanisms

This compound can undergo esterification with alcohols to form sulfonate esters. This reaction is typically acid-catalyzed, often using a strong acid like sulfuric acid. chemguide.co.uk The mechanism, known as the Fischer esterification, involves a series of protonation and dehydration steps. masterorganicchemistry.com

The reaction begins with the protonation of the sulfonic acid by the catalyst, which enhances the electrophilicity of the sulfur atom. chemguide.co.uk The alcohol then acts as a nucleophile, attacking the sulfur atom to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule lead to the formation of the sulfonate ester. chemguide.co.ukmasterorganicchemistry.com The reaction is reversible, and the equilibrium can be shifted towards the product by removing water as it is formed. chemguide.co.uk

Friedel-Crafts Reaction Mechanisms

This compound can act as a catalyst in Friedel-Crafts reactions, which are a set of reactions that attach substituents to an aromatic ring. smolecule.compressbooks.pub In this role, it functions as a strong acid catalyst, activating the alkylating or acylating agent. smolecule.com

In Friedel-Crafts alkylation, the sulfonic acid protonates an alkene or an alcohol, generating a carbocation. pressbooks.pub This carbocation then acts as an electrophile and is attacked by the pi electrons of another aromatic ring, leading to the formation of an alkylated aromatic compound. libretexts.org

In Friedel-Crafts acylation, the sulfonic acid activates an acyl halide or anhydride, facilitating the formation of an acylium ion. sigmaaldrich.com This highly electrophilic species is then attacked by the aromatic ring to yield an aryl ketone. sigmaaldrich.com The catalyst is regenerated at the end of the reaction.

Table 2: Role of this compound in Friedel-Crafts Reactions

Reaction TypeRole of this compoundKey Electrophile
AlkylationAcid CatalystCarbocation
AcylationAcid CatalystAcylium Ion

Reduction Pathways of the Sulfonic Acid Moiety

The sulfonic acid group in this compound can be reduced to other sulfur-containing functional groups. Strong reducing agents, such as lithium aluminum hydride (LiAlH4), are typically required for these transformations. The reduction can lead to the formation of the corresponding thiol or disulfide.

The mechanism of reduction with a powerful hydride reagent like LiAlH4 involves the nucleophilic attack of a hydride ion on the electrophilic sulfur atom of the sulfonic acid. This is followed by a series of steps involving the elimination of oxygen atoms and further hydride attacks until the sulfur is fully reduced. The specific product obtained depends on the reaction conditions and the stoichiometry of the reducing agent.

Chlorination Reactions and Sulfonyl Chloride Formation

This compound can be converted to its corresponding sulfonyl chloride, 4-butylbenzenesulfonyl chloride, through chlorination. smolecule.com This is a crucial transformation as sulfonyl chlorides are versatile intermediates in organic synthesis. smolecule.com The reaction is typically carried out using chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). smolecule.comsmolecule.com

The mechanism with thionyl chloride involves the initial formation of a chlorosulfite intermediate. This intermediate is unstable and subsequently undergoes an intramolecular nucleophilic attack by the chloride ion, leading to the displacement of sulfur dioxide and the formation of the sulfonyl chloride. The reaction is driven by the formation of gaseous byproducts, which shifts the equilibrium towards the products.

Degradation Pathways Under Extreme Conditions

The stability of this compound is compromised under extreme environmental conditions, leading to a series of complex degradation reactions. High temperatures, potent oxidative environments, and highly acidic media can initiate pathways that alter the molecule's fundamental structure. These degradation routes primarily involve the cleavage of the carbon-sulfur bond (desulfonation) and the carbon-carbon bond of the butyl group (dealkylation), as well as rearrangement of the substituents on the benzene ring (isomerization). Understanding these mechanisms is crucial for predicting the compound's persistence and transformation in industrial applications and the environment.

Exposure to elevated temperatures can induce the thermal degradation of this compound. The thermal stability of alkylbenzenesulfonic acids is a critical factor in their application as catalysts and in processes like the hydrothermal treatment of waste. tongji.edu.cn Studies on related compounds, such as sulfonated poly(ether ether ketone) (SPEEK), have shown that thermal treatment at temperatures as low as 160°C can cause partial desulfonation. researchgate.net As temperatures exceed 200°C, more significant degradation occurs, potentially leading to cross-linking and increased conjugation within the material. researchgate.net

In the context of hydrothermal reactions, the steric hindrance provided by the tert-butyl group in compounds like 2,4,6-tritert-butylbenzenesulfonic acid can contribute to their retention and accumulation at both low and high temperatures. tongji.edu.cn However, generally, an increase in temperature leads to a higher rate of degradation for organic matter. tongji.edu.cn For instance, in hydrothermal sludge treatment, increasing the temperature from 180°C to 260°C significantly enhances the removal of total chemical oxygen demand (TCOD), indicating the breakdown of organic compounds. tongji.edu.cn The degradation process under high heat can involve random chain scissions and other complex reactions. researchgate.net

Table 1: Effect of Temperature on Organic Compound Degradation in Hydrothermal Processes

Temperature (°C)TCOD Removal Rate (TH Process)Observations
18015.5%Initial degradation observed.
26036.6%Significantly enhanced degradation.

This table illustrates the general trend of increased organic degradation with rising temperature in hydrothermal settings, a principle applicable to the breakdown of stable compounds like this compound. Data adapted from studies on municipal sludge. tongji.edu.cn

In oxidative environments, this compound is susceptible to attack by reactive oxygen species, most notably hydroxyl radicals (·OH). researchgate.net These degradation pathways are particularly relevant in advanced oxidation processes used for water treatment and in understanding the chemical stability of materials like proton exchange membranes (PEMs) in fuel cells. researchgate.net

Pulse radiolysis studies using tert-butylbenzenesulfonic acid (TBBS) as a model compound have elucidated the initial steps of oxidative degradation. researchgate.net The reaction with hydroxyl radicals primarily leads to the formation of HO-adducts, where the ·OH radical adds to the aromatic ring. researchgate.net Unlike related compounds with alpha-hydrogens (like isopropyl benzene sulfonic acid), TBBS does not readily form benzylic radicals, which are key intermediates in more rapid degradation pathways. researchgate.net This suggests that the absence of an α-hydrogen in the tert-butyl group lends this compound a stronger resistance to certain oxidative degradation routes. researchgate.net

The degradation process can be simulated using Fenton's reagent, which generates ·OH radicals, and the breakdown products can be identified using techniques like high-performance liquid chromatography (HPLC). Sonochemical degradation, which also generates hydroxyl radicals, has been shown to break down benzenesulfonic acid, initially forming mono- and di-hydroxylated derivatives before eventual ring-opening and mineralization. nih.gov The process involves the continuous release of sulfate (B86663) ions as the sulfonic acid group is cleaved from the aromatic ring. nih.gov

Table 2: Intermediates in the Oxidative Degradation of Benzenesulfonic Acid

Intermediate TypeDescriptionReference
Hydroxycyclohexadienyl-type radicalsImmediate intermediates from ·OH attack on the aromatic ring. nih.gov
Mono-hydroxylated BSA derivativesKey products in the initial stages of degradation. nih.gov
Di-hydroxylated BSA derivativesFormed as oxidation proceeds. nih.gov

Desulfonation, the cleavage of the sulfonic acid group from the aromatic ring, is a key degradation pathway for this compound, particularly in acidic, aqueous environments at elevated temperatures. researchgate.net This reaction is essentially the reverse of sulfonation. youtube.com The process is typically first-order with respect to the sulfonic acid and is facilitated by a proton acting as the electrophile. researchgate.netyoutube.com In dilute sulfuric acid, water acts on the protonated intermediate, leading to the loss of sulfur trioxide and regeneration of the aromatic hydrocarbon, in this case, butylbenzene (B1677000). youtube.comgoogle.com

Kinetic studies on p-t-butylbenzenesulfonic acid in 74.0 wt-% sulfuric acid have shown that degradation at high temperatures involves a combination of desulfonation and dealkylation (loss of the butyl group). researchgate.net The formation of benzenesulfonic acid from p-t-butylbenzenesulfonic acid was found to proceed mainly through a three-step process:

Desulfonation: p-t-butylbenzenesulfonic acid → t-butylbenzene

Dealkylation: t-butylbenzene → benzene

Sulfonation: benzene → benzenesulfonic acid researchgate.net

Dealkylation of the sulfonic acid itself can also occur. researchgate.net The activation energies for the desulfonation step are reported to be in the range of 27-30 kcal·mole⁻¹. researchgate.net This process can be intentionally employed, for example, by using steam to desulfonate butylbenzenesulfonic acid to recover butylbenzene and sulfuric acid. google.com

In addition to desulfonation and dealkylation, this compound (the para-isomer) can undergo isomerization in strong acidic media, such as concentrated sulfuric acid, at elevated temperatures. researchgate.net Isomerization involves the migration of the alkyl or sulfonate group around the benzene ring, leading to the formation of meta- and ortho-isomers.

Studies have shown that the isomerization of p- and m-t-butylbenzenesulfonic acid in hot sulfuric acid is accompanied by dealkylation. researchgate.net The mechanism is believed to be intermolecular, proceeding through a series of sulfonation and desulfonation steps. At high temperatures and/or high sulfuric acid concentrations, substantial isomerization of alkylbenzenesulfonic acids can occur. researchgate.net The relative rates of these competing reactions—isomerization, desulfonation, and dealkylation—are influenced by factors such as temperature, acid concentration, and the specific structure of the alkylbenzene sulfonic acid. researchgate.netacs.org For instance, in the isomerization of toluenesulfonic acids, the isomer distribution changes with varying sulfuric acid concentrations, indicating the sensitivity of the reaction to the medium. researchgate.net

Iv. Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidationnih.govdicp.ac.cnsigmaaldrich.comhmdb.ca

NMR spectroscopy is a powerful analytical tool for determining the structure of organic compounds by mapping the magnetic fields around atomic nuclei. savemyexams.com For 4-Butylbenzenesulfonic acid, ¹H and ¹³C NMR are particularly informative.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysishmdb.caemerypharma.com

¹H NMR spectroscopy provides information on the different chemical environments of hydrogen atoms (protons) in a molecule. cognitoedu.org The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the butyl group and the aromatic ring.

The protons of the butyl group typically appear in the upfield region of the spectrum. The terminal methyl (CH₃) protons are expected to produce a triplet signal, while the two methylene (B1212753) (CH₂) groups adjacent to each other will appear as a sextet and a triplet. The methylene group directly attached to the benzene (B151609) ring will also give a triplet.

The aromatic protons on the benzene ring will appear as two distinct doublets in the downfield region of the spectrum. This pattern is characteristic of a para-substituted benzene ring. The chemical shifts for these protons are influenced by the electron-withdrawing nature of the sulfonic acid group and the electron-donating nature of the butyl group.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Type Predicted Chemical Shift (ppm) Multiplicity
Aromatic (ortho to -SO₃H)7.50 - 7.80Doublet
Aromatic (ortho to -C₄H₉)7.20 - 7.40Doublet
Methylene (-CH₂-Ar)2.60 - 2.80Triplet
Methylene (-CH₂-CH₂Ar)1.55 - 1.75Sextet
Methylene (-CH₂-CH₃)1.30 - 1.50Sextet
Methyl (-CH₃)0.85 - 1.00Triplet

Note: Predicted values are based on typical chemical shift ranges for similar functional groups. Actual values may vary depending on the solvent and other experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysisnih.govdicp.ac.cn

¹³C NMR spectroscopy provides information about the different carbon environments in a molecule. savemyexams.com In the ¹³C NMR spectrum of this compound, distinct signals are expected for each of the carbon atoms in the butyl group and the benzene ring.

The carbon atoms of the butyl group will appear in the upfield region of the spectrum (0-40 ppm). oregonstate.edu The aromatic carbons will resonate in the downfield region (115-160 ppm), with their chemical shifts influenced by the substituents. oregonstate.edu The carbon atom attached to the sulfonic acid group (ipso-carbon) is expected to be the most downfield of the aromatic signals due to the strong deshielding effect of the sulfonate group.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Type Predicted Chemical Shift (ppm)
Aromatic (C-SO₃H)145 - 150
Aromatic (C-C₄H₉)140 - 145
Aromatic (CH, ortho to -SO₃H)125 - 130
Aromatic (CH, ortho to -C₄H₉)128 - 133
Methylene (-CH₂-Ar)35 - 40
Methylene (-CH₂-CH₂Ar)30 - 35
Methylene (-CH₂-CH₃)20 - 25
Methyl (-CH₃)10 - 15

Note: Predicted values are based on typical chemical shift ranges for similar functional groups. Actual values may vary depending on the solvent and other experimental conditions.

Two-Dimensional Heteronuclear Single Quantum Coherence (2D-HSQC) NMR Spectroscopydicp.ac.cn

2D-HSQC is a powerful NMR technique that correlates the chemical shifts of directly bonded ¹H and ¹³C nuclei. huji.ac.il In an HSQC spectrum of this compound, cross-peaks would be observed between the signals of each proton and its directly attached carbon atom. emerypharma.comnih.gov This provides an unambiguous assignment of the proton and carbon signals. For instance, a cross-peak would connect the ¹H signal of a specific methylene group to the ¹³C signal of that same methylene carbon. This technique is invaluable for confirming the structural assignments made from 1D NMR spectra. emerypharma.com

Vibrational Spectroscopy Techniques

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" spectrum that is unique to the molecule. These techniques are particularly useful for identifying the presence of specific functional groups. analyzetest.com

Fourier Transform Infrared (FTIR) Spectroscopydicp.ac.cnoregonstate.edunist.govhmdb.canih.gov

FTIR spectroscopy measures the absorption of infrared radiation by a molecule as it vibrates. The FTIR spectrum of this compound is characterized by several key absorption bands that confirm the presence of its functional groups.

The most prominent features in the FTIR spectrum include the strong and broad absorption band for the O-H stretching of the sulfonic acid group, typically in the range of 3200-2500 cm⁻¹. The S=O stretching vibrations of the sulfonic acid group give rise to strong absorption bands around 1350 cm⁻¹ (asymmetric stretch) and 1170 cm⁻¹ (symmetric stretch). The C-S stretching vibration is usually observed in the 1000-750 cm⁻¹ region.

The aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the butyl group are observed just below 3000 cm⁻¹. The aromatic C=C stretching vibrations give rise to peaks in the 1600-1450 cm⁻¹ region.

Table 3: Characteristic FTIR Absorption Bands for this compound

Vibrational Mode Typical Wavenumber (cm⁻¹) Intensity
O-H Stretch (Sulfonic Acid)3200 - 2500Strong, Broad
Aromatic C-H Stretch3100 - 3000Medium
Aliphatic C-H Stretch2960 - 2850Strong
S=O Asymmetric Stretch~1350Strong
S=O Symmetric Stretch~1170Strong
Aromatic C=C Stretch1600 - 1450Medium to Weak
C-S Stretch1000 - 750Medium

Note: The exact positions and intensities of the peaks can be influenced by the physical state of the sample (solid or liquid) and intermolecular interactions.

Raman Spectroscopyoregonstate.edusci-hub.ruspectrabase.com

Raman spectroscopy is a complementary technique to FTIR that also provides information about molecular vibrations. analyzetest.com It is based on the inelastic scattering of monochromatic light. analyzetest.com The Raman spectrum of this compound would also exhibit characteristic peaks corresponding to its functional groups.

The symmetric stretching vibrations of the S=O bonds in the sulfonic acid group typically give a strong and sharp peak in the Raman spectrum. The aromatic ring vibrations, particularly the ring breathing mode, are often very intense in Raman spectra. The C-H stretching vibrations of both the aromatic and aliphatic parts of the molecule are also observable.

Table 4: Characteristic Raman Shifts for this compound

Vibrational Mode Typical Raman Shift (cm⁻¹) Intensity
Aromatic C-H Stretch3100 - 3000Medium
Aliphatic C-H Stretch2960 - 2850Strong
Aromatic Ring Breathing~1000Strong
S=O Symmetric Stretch~1170Strong
C-S Stretch1000 - 750Medium

Note: Raman scattering intensity is dependent on the change in polarizability of the molecule during a vibration.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Solvatochromism

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful tool for probing the electronic structure of molecules like this compound. iosrjournals.org This technique measures the absorption of UV or visible light, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The resulting spectrum, characterized by absorption bands, provides insights into the electronic transitions within the molecule. For aromatic compounds such as this compound, these spectra are typically dominated by π→π* transitions associated with the benzene ring. iosrjournals.org

The phenomenon of solvatochromism , where the color of a solution changes with the polarity of the solvent, can be investigated using UV-Vis spectroscopy. wikipedia.org This effect arises from differential stabilization of the ground and excited electronic states by the solvent. A shift in the absorption maximum to a longer wavelength (bathochromic or red shift) or a shorter wavelength (hypsochromic or blue shift) indicates changes in the energy gap between these states. wikipedia.orgnih.gov While specific solvatochromic data for this compound is not extensively detailed in the provided results, the principles of solvatochromism are well-established for similar aromatic compounds. For instance, studies on other solvatochromic dyes demonstrate how solvent properties like dielectric constant and hydrogen bonding capacity influence the UV-Vis absorption spectra. wikipedia.orgsapub.org The study of this compound in a variety of solvents would be expected to reveal shifts in its absorption peaks, providing information on how its electronic structure is influenced by the surrounding medium.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable technique for determining the molecular weight and elucidating the structure of this compound. The compound has a molecular weight of approximately 214.28 g/mol . sigmaaldrich.comlgcstandards.com In a mass spectrometer, the molecule is ionized and the mass-to-charge ratio (m/z) of the resulting ions is measured. The molecular ion peak ([M]⁺ or [M]⁻) confirms the molecular weight of the compound.

Fragmentation analysis , typically performed using tandem mass spectrometry (MS/MS), provides structural information by breaking the molecular ion into smaller, characteristic fragment ions. libretexts.orgnih.gov For this compound, fragmentation would likely involve cleavage of the butyl group and the sulfonic acid group from the benzene ring. Common fragmentation patterns for aromatic sulfonic acids include the loss of SO₃ (80 Da) or the HSO₃ group (81 Da). nih.gov The butyl side chain can undergo fragmentation, leading to the loss of alkyl fragments. For instance, cleavage of the bond between the tertiary carbon and the benzene ring would result in a significant peak. The specific fragmentation pattern serves as a fingerprint for the molecule, aiding in its identification and structural confirmation. libretexts.org

Table 1: Predicted Fragmentation Data for this compound

FragmentProposed Structurem/z (Mass-to-Charge Ratio)Significance
[M-SO₃]⁻Butylbenzene (B1677000) radical anion134Loss of sulfur trioxide
[M-HSO₃]⁻Butylphenyl anion133Loss of the sulfonic acid group
[C₄H₉]⁺tert-Butyl cation57Cleavage of the butyl group

X-ray Diffraction (XRD) for Crystallinity and Structural Confirmation

X-ray diffraction (XRD) is a primary technique for determining the arrangement of atoms within a crystalline solid, providing definitive structural confirmation and information about its crystallinity. fzu.cz

Single crystal X-ray diffraction (SCXRD) offers the most detailed three-dimensional picture of a molecule's structure, including precise bond lengths, bond angles, and crystallographic parameters. ceitec.czuhu-ciqso.es To perform this analysis, a single, high-quality crystal of this compound is required. uhu-ciqso.es The crystal is exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to build a model of the electron density and, consequently, the atomic positions within the crystal lattice. fzu.cz This technique can determine the unit cell dimensions, space group, and the exact conformation of the molecule in the solid state. uhu-ciqso.esmdpi.com

Powder X-ray diffraction (PXRD) is used to analyze polycrystalline materials or when single crystals are not available. nih.gov It provides information on the crystalline phases present in a sample. rroij.com In the context of composite materials containing this compound, PXRD can be used to identify the crystalline form of the acid and to assess its dispersion within the composite matrix. The diffraction pattern of the composite will be a superposition of the patterns of its individual components. rroij.com Changes in the peak positions or the appearance of new peaks can indicate interactions between the sulfonic acid and the other materials in the composite. rroij.com The degree of crystallinity of the components can also be estimated from the PXRD data. rroij.com

Table 2: Hypothetical PXRD Data Comparison

SampleCharacteristic 2θ Peaks (°)Interpretation
Pure this compound(Hypothetical) 10.2, 15.5, 20.8, 25.1Crystalline pattern of the pure acid
Polymer Matrix(Hypothetical) Broad hump centered at 22.0Amorphous nature of the polymer
Composite Material(Hypothetical) 10.1, 15.4, 20.7, 25.0, and broad hump at 22.0Presence of crystalline this compound within the polymer matrix with slight peak shifts suggesting interaction.

Thermal Analysis Techniques

Thermal analysis techniques are crucial for evaluating the stability of this compound at elevated temperatures and for studying its decomposition behavior.

Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. etamu.edu This technique is used to determine the thermal stability of a compound, identify decomposition temperatures, and quantify the amount of volatile and non-volatile components. netzsch.com A TGA curve for this compound would show the temperature at which it begins to decompose, indicated by a loss of mass. The decomposition of sulfonic acids often proceeds with the loss of water and sulfur oxides. marquette.edu

By conducting TGA experiments at multiple heating rates, the kinetics of the decomposition process, such as the activation energy, can be determined using various mathematical models. tainstruments.comnih.govresearchgate.net This information is valuable for understanding the mechanism of thermal degradation. ijcce.ac.irmdpi.com For instance, the thermal degradation of poly(sodium 4-styrenesulfonate), a related polymer, shows multiple degradation steps corresponding to the loss of water, sulfur dioxide, and the decomposition of the polymer backbone. marquette.edu

Table 3: Illustrative TGA Data for a Sulfonated Aromatic Compound

Temperature Range (°C)Mass Loss (%)Associated Process
~100 - 150~5%Loss of adsorbed water
~250 - 400~37%Loss of sulfonic acid group (as SO₂ and H₂O)
>400Further decompositionBreakdown of the aromatic ring

Microscopic and Morphological Characterization

Microscopic techniques are indispensable for visualizing the surface topography and internal structure of materials at the micro- and nanoscale.

Scanning Electron Microscopy (SEM) generates high-resolution images of a sample's surface by scanning it with a focused beam of electrons. The signals produced from the electron-sample interactions reveal information about surface topography, composition, and morphology. mdpi.com

Transmission Electron Microscopy (TEM) provides even higher resolution images than SEM, allowing for the visualization of the internal structure of a sample. google.com A beam of electrons is transmitted through an ultra-thin specimen, and the resulting image reveals details about morphology, crystal structure, and material composition at the nanoscale. researchgate.netacs.org

The application of TEM is particularly relevant for understanding the nanostructure of materials incorporating this compound, such as proton exchange membranes or nanoparticles. In studies of sulfonated polymers, TEM is used to visualize the hydrophilic ionic channels and the microphase separation between hydrophobic and hydrophilic domains, which are crucial for proton conductivity. researchgate.netbohrium.com For instance, in sulfonated polystyrene-b-polyisobutylene-b-polystyrene copolymers, TEM with lead (Pb2+) ion exchange was used to observe the ionic channels of sulfonic acid clusters as a dark phase. bohrium.com This approach allows for the direct visualization of the size and connectivity of these proton-conducting pathways.

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can produce three-dimensional images of a sample's surface with nanoscale resolution. nih.gov It operates by scanning a sharp tip attached to a flexible cantilever across the surface, "feeling" the topography. youtube.com AFM is not only used for imaging but also for measuring local mechanical properties like elasticity and adhesion.

In the context of sulfonic acids, AFM is a powerful tool for studying self-assembled monolayers (SAMs) and polymer films. Research on sulfonate-terminated alkanethiols has used frequency modulation AFM (FM-AFM) in liquid to investigate the molecular-scale structures of these SAMs. nih.gov These studies revealed that the solvent used during SAM preparation significantly affects the resulting surface structures, which can range from random to highly ordered periodic patterns. nih.gov AFM has also been employed to investigate the morphology and nanomechanical properties of polymers containing sulfonic acid groups, providing insights into their structure-property relationships at the molecular level. researchgate.netyoutube.com For this compound, AFM could be used to characterize the topography of thin films, study its self-assembly behavior on various substrates, and probe its local mechanical properties.

Chromatographic Methods for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for separating, identifying, and quantifying the components of a mixture.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment and quantitative analysis of non-volatile organic compounds like this compound. nih.gov The method separates components of a mixture based on their differential interactions with a stationary phase (packed in a column) and a liquid mobile phase.

HPLC is frequently used to verify the purity of synthesized 4-tert-butylbenzenesulfonic acid. For example, after a laboratory-scale synthesis, dissolving the crude product in heptane (B126788) and cooling can yield 99.8% pure 4-tert-butylbenzenesulfonic acid, a purity level that is confirmed by HPLC analysis.

The development of a robust HPLC method for this compound would involve optimizing several parameters, as outlined in the table below. Reversed-phase HPLC is a common mode for analyzing such compounds. In this mode, a nonpolar stationary phase is used with a polar mobile phase. The retention of sulfonic acids can be controlled by adjusting the mobile phase composition, typically a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer, and by controlling the pH. helixchrom.comsielc.com Detection is often accomplished using a UV spectrophotometer at a wavelength where the analyte exhibits strong absorbance. nih.gov

Table 2: Typical HPLC Parameters for the Analysis of Arylsulfonic Acids

ParameterDescriptionExample Conditions for Related Compounds
Column The stationary phase where separation occurs.Reversed-phase C18 columns are commonly used. nih.govtubitak.gov.tr Mixed-mode columns with anion-exchange capabilities can also provide good retention and peak shape. helixchrom.com
Mobile Phase The solvent that carries the sample through the column.A gradient or isocratic mixture of acetonitrile or methanol and acidified water (e.g., with phosphoric or formic acid) is typical. sielc.comnih.gov
Detector The component that measures the analyte as it elutes from the column.UV/Visible spectrophotometric detection is common, with the wavelength set to the absorbance maximum of the analyte (e.g., 220 nm). scribd.com Mass Spectrometry (MS) can also be coupled with HPLC for identification. sielc.com
Flow Rate The speed at which the mobile phase is pumped through the column.Typically in the range of 0.5 - 2.0 mL/min.
Application The purpose of the analysis.Purity verification, quantitative determination in formulations, and analysis of degradation products. nih.govresearchgate.net

Dynamic Light Scattering (DLS) for Particle Size and Zeta Potential

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of small particles and macromolecules in suspension, as well as their surface charge, which is quantified by the zeta potential. While this compound itself is a small molecule and not directly analyzed by DLS, the technique is highly relevant for characterizing systems where this compound plays a crucial role, particularly in the realm of polymer and particle synthesis.

In polymerization reactions, such as emulsion or dispersion polymerization, where this compound can act as a surfactant or a catalyst, DLS is instrumental in monitoring the formation and stability of polymer latexes. The particle size distribution is a critical quality parameter affecting the physical properties of the resulting polymer dispersion, such as its viscosity, film-forming ability, and stability.

The zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is one of the fundamental parameters known to affect stability. For polymer particles synthesized in the presence of an ionic species like this compound, the sulfonic acid group can impart a negative surface charge to the particles, leading to electrostatic stabilization. A higher absolute zeta potential value indicates greater repulsion between particles, leading to a more stable dispersion that is less likely to agglomerate or flocculate.

While the principle of DLS is applicable to systems involving this compound, specific research data detailing the particle size and zeta potential of polymer systems synthesized using this specific sulfonic acid are not widely available in publicly accessible literature. However, the general application of DLS in such systems would involve the analysis of the final polymer dispersion, with results typically presented in a format similar to the hypothetical data table below.

Hypothetical DLS Data for a Polymer Dispersion

ParameterValue
Mean Particle Diameter (Z-average) 150 nm
Polydispersity Index (PDI) 0.05
Zeta Potential -45 mV

This table is for illustrative purposes only and does not represent actual experimental data for a system containing this compound.

Gel Permeation Chromatography (GPC) for Molecular Weight Distribution

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful analytical technique used to determine the molecular weight distribution of polymers. In the context of this compound, which is utilized as an acid catalyst in various polymerization and condensation reactions, GPC is an essential tool for characterizing the resulting polymers. google.com

The molecular weight and the molecular weight distribution, often expressed as the polydispersity index (Mw/Mn), are fundamental characteristics of a polymer that dictate its mechanical, thermal, and solution properties. GPC separates polymer molecules based on their size in solution. Larger molecules elute from the chromatography column faster than smaller molecules. By calibrating the column with polymer standards of known molecular weights, the molecular weight distribution of an unknown polymer sample can be determined.

In the synthesis of alkylphenol resins, for instance, this compound can be employed as a catalyst for the condensation reaction between an alkylphenol and an aldehyde. google.com The resulting polymer's average molecular weight (Mw), number average molecular weight (Mn), and polydispersity are critical parameters that are routinely measured by GPC. google.com Research findings from patent literature demonstrate the use of GPC to characterize polymers synthesized using this compound as a catalyst. google.comgoogle.co.ug

GPC Data for Polymers Synthesized with this compound as a Catalyst

Polymer SystemWeight-Average Molecular Weight (Mw) ( g/mol )Number-Average Molecular Weight (Mn) ( g/mol )Polydispersity Index (Mw/Mn)Reference
Alkylphenol Resin400 - 25,000Not Specified1.2 - 9.0 google.com
Alkylphenol-Aldehyde Resin600 - 10,000Not Specified1.5 - 5.0 google.comgoogle.co.ug
Alkylphenol-Aldehyde Resin (Specific)800 - 5,000Not SpecifiedNot Specified google.comgoogle.co.ug
Polymer from Nonylphenol and Tall Oil Fatty Acid2100Not SpecifiedNot Specified google.com
Polymer from Nonylphenol, Tall Oil Fatty Acid, and Rapeseed Oil Methyl Ester2700Not SpecifiedNot Specified google.com
Modified Hydroxyl-Containing Polymers10,000 - 500,000Not SpecifiedNot Specified google.com

This table collates data from various sources where this compound was used as a catalyst, showcasing the range of molecular weights and distributions of the resulting polymers as determined by GPC. google.comgoogle.co.uggoogle.com

V. Computational and Theoretical Investigations

Quantum Mechanical Calculations

Quantum mechanical calculations offer a fundamental understanding of the molecule's structure, stability, and reactivity based on the principles of quantum mechanics.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. For compounds like 4-butylbenzenesulfonic acid, DFT calculations can elucidate the electron density distribution, identify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and map the electrostatic potential. These calculations are fundamental to understanding the molecule's reactivity, particularly the acidic nature of the sulfonic acid group and the reactivity of the aromatic ring.

In related systems, such as sulfonated aromatic polymers used in fuel cell membranes, DFT methods like the UB3LYP functional have been employed to study the thermodynamic properties of reactions, including attacks by radicals. researchgate.net Such studies can propose degradation mechanisms, for instance, by showing how the addition of an OH radical to the aromatic ring can lead to the loss of the sulfonic acid group. researchgate.net The insights gained from DFT on model compounds are critical for designing more stable materials for applications like proton exchange membranes. researchgate.netethz.ch The coupling of DFT with experimental results is also a key strategy in fields like electrochemical hydrogen evolution. ucsc.edu

Computational chemistry provides robust methods for predicting the acid dissociation constant (pKa), a key parameter for an acid like this compound. mdpi.com The prediction of pKa values is vital as it quantifies the compound's acidity in a given solvent. nih.gov The primary method involves using a thermodynamic cycle that breaks down the dissociation process into gas-phase acidity and solvation energies of the involved species (the acid, its conjugate base, and the proton). mdpi.com

DFT calculations are used to determine the Gibbs free energies required for this cycle. mdpi.com Various functionals, such as B3LYP and CAM-B3LYP, combined with different basis sets and solvation models, are tested to achieve high accuracy. researchgate.net For many organic compounds, this direct approach can yield reliable pKa values without the need for empirical corrections, which is crucial for predictive power. mdpi.comresearchgate.net Computational models are explicitly suggested as a means to predict the pKa of related compounds like 4-tert-butylbenzenesulfonic acid.

Table 1: Predicted Physicochemical Properties for 4-tert-Butylbenzenesulfonic acid

Property Predicted Value Source
pKa (Strongest Acidic) -1.8 Chemaxon drugbank.com
Water Solubility 0.26 mg/mL ALOGPS drugbank.com
logP 2.7 Chemaxon drugbank.com

This table presents computationally predicted data for the closely related isomer, 4-tert-butylbenzenesulfonic acid.

Understanding how this compound interacts with its solvent environment is critical to predicting its behavior in solution. Computational models are employed to simulate these solvation effects. Continuum solvation models, such as the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD), are frequently used in conjunction with DFT calculations. researchgate.netresearchgate.net These models represent the solvent as a continuous medium with specific dielectric properties, allowing for the calculation of solvation free energy. mdpi.com

For more detailed analysis, explicit solvent molecules can be included in the quantum mechanical calculation. researchgate.net For instance, studies on phenols have shown that including two explicit water molecules in the DFT calculation can significantly improve the accuracy of pKa prediction, highlighting the importance of specific hydrogen-bonding interactions. researchgate.net For compounds like alkylbenzene sulfonates, computational methods such as COSMO-RS can be used to estimate solubility parameters and partition coefficients, which are key indicators of behavior in multiphase systems.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of molecular systems. These simulations track the motions of atoms and molecules over time, offering insights into dynamic processes that are inaccessible to static quantum mechanical calculations.

MD simulations are particularly well-suited for studying the behavior of surfactants like this compound in multiphase systems, such as water/organic solvent mixtures or at water/air interfaces. nih.gov In these simulations, a force field (like CHARMM) is used to define the potential energy of the system based on the positions of its atoms. nih.gov

By simulating a monolayer of linear alkylbenzene sulfonates (a class of compounds similar to this compound) at a water/air interface, researchers can investigate properties like the surface tension and the average tilt angle of the molecules. nih.gov These simulations show how molecular properties, such as the length of the alkyl tail, influence the compound's orientation and mobility at the interface. nih.gov This information is crucial for understanding the compound's role as a hydrotrope or surfactant, where it modifies the properties of interfaces. rug.nl

For a sulfonic acid, the mobility of the acidic proton is a property of major interest, especially in applications like proton exchange membranes for fuel cells. nih.gov MD simulations can be used to model the mechanism of proton transport through a medium.

In these simulations, the trajectory of the proton is tracked as it moves between sulfonic acid groups or other proton-accepting molecules (like water or pyrazole (B372694) in a composite material). nih.gov The analysis focuses on the formation and breaking of hydrogen bonds, which facilitate proton hopping from one site to another. nih.gov By calculating the mean square displacement of the protons over time, the proton diffusion coefficient and, consequently, the proton conductivity can be estimated. nih.gov These simulations provide a direct, atomistic view of the transport pathways that govern the material's conductivity. nih.gov

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
4-tert-Butylbenzenesulfonic acid
Benzenesulfonic acid
Linear alkylbenzene sulfonates
Phenol (B47542)
Pyrazole

COSMO-RS for Solubility and Partition Coefficient Estimation

The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a robust computational method that predicts thermodynamic properties of fluids and liquid mixtures based on quantum chemical calculations. zenodo.orgresearchgate.net The methodology combines quantum chemistry with statistical thermodynamics to determine the chemical potential of a molecule in a liquid phase. researchgate.net

The process begins with a quantum chemical calculation, typically using Density Functional Theory (DFT), where the molecule of interest is placed in a virtual conductor. This environment induces a polarization charge density (σ) on the molecular surface, creating a "σ-surface" or "σ-profile" that serves as a detailed descriptor of the molecule's polarity. zenodo.orgresearchgate.net This σ-profile captures the essential information about the molecule's capacity for electrostatic, hydrogen bonding, and van der Waals interactions.

Statistical thermodynamics is then applied to the ensemble of interacting σ-surfaces of the solute and solvent molecules to calculate the chemical potentials (μ) of each component in the mixture. scm.com From these chemical potentials, a wide range of thermodynamic properties can be derived.

Solubility Estimation: The solubility of a solid compound in a solvent is determined by the solid-liquid equilibrium. COSMO-RS calculates the activity coefficient (γ) of the solute at infinite dilution in the solvent. The solubility (xᵢ) is then calculated iteratively, considering that the activity coefficient itself depends on the mole fraction of the compound. zenodo.orgscm.com The calculation also requires the melting point (Tₘ) and the enthalpy of fusion (ΔHfus) of the solid, which must be provided as input from experimental data or other prediction tools. scm.com

Partition Coefficient (LogP) Estimation: The partition coefficient (P) represents the ratio of the concentrations of a compound in two immiscible liquid phases, commonly octanol (B41247) and water (LogPₒ/w). COSMO-RS predicts this value by calculating the chemical potential, and subsequently the activity coefficient, of the solute in each of the two solvents at infinite dilution. researchgate.netscm.com The logarithm of the ratio of these activity coefficients is directly related to the LogP value. researchgate.net This method is advantageous as it does not rely on fitting experimental data to estimate parameters, instead using fundamental information from the quantum chemical calculations. researchgate.net

Predicted PropertySolvent 1Solvent 2Theoretical BasisKey Input Parameters
Solubility Water-Calculation of activity coefficient (γ) from chemical potentials derived from σ-profiles.σ-profile, Melting Point (Tₘ), Enthalpy of Fusion (ΔHfus)
Partition Coefficient (LogP) n-OctanolWaterRatio of activity coefficients of the solute in the two immiscible solvents.σ-profiles for solute and both solvents.

This table illustrates the principles of COSMO-RS predictions for this compound. Actual values would be derived from specific software calculations.

Kinetic Modeling and Computational Fitting of Reaction Data

Kinetic modeling is essential for understanding the mechanisms and rates of chemical reactions involving this compound, such as sulfonation, desulfonation, and isomerization. Computational fitting of experimental data to mathematical models allows for the determination of key kinetic parameters like rate constants and activation energies. researchgate.net

For arenesulfonic acids, reactions are often studied under varying conditions of temperature and acid concentration. researchgate.net For instance, the desulfonation of tert-butylbenzenesulfonic acid, a structural isomer, has been shown to be a multi-step process that can include dealkylation and subsequent sulfonation of the resulting benzene (B151609). researchgate.net

A typical kinetic analysis involves:

Data Acquisition: Experimental data, such as the concentration of the reactant or product over time, is collected under controlled conditions. cdnsciencepub.com

Model Postulation: A mathematical model based on a proposed reaction mechanism is developed. For a first-order reaction, the rate law is expressed as: Rate = k[Arenesulfonic Acid]. researchgate.net

Computational Fitting: Numerical methods and computer software are used to fit the experimental data to the postulated model. researchgate.netcdnsciencepub.com This is often achieved through least-squares analysis, which minimizes the difference between the experimental data points and the values predicted by the model.

Parameter Extraction: From the best fit, values for the rate constants (k) at different temperatures are extracted.

Activation Energy Calculation: The Arrhenius equation is then used to determine the activation energy (Eₐ) of the reaction, which provides insight into the temperature dependence of the reaction rate. The activation energies for the desulfonation of related alkylbenzenesulfonic acids are typically in the range of 27-30 kcal/mol. researchgate.net

Kinetic ParameterDescriptionMethod of DeterminationSignificance for this compound
Rate Constant (k) A proportionality constant relating the rate of a reaction to the concentration of reactants.Computational fitting of concentration vs. time data to a rate law. researchgate.netQuantifies the speed of reactions like sulfonation or desulfonation.
Reaction Order The exponent to which the concentration of a species is raised in a rate law.Determined by fitting data to different kinetic models (e.g., zero, first, second order). cdnsciencepub.comDefines how changes in concentration affect the reaction rate.
Activation Energy (Eₐ) The minimum energy required to initiate a chemical reaction.Calculated from the temperature dependence of the rate constant using the Arrhenius plot. researchgate.netIndicates the sensitivity of the reaction rate to temperature changes.

This table outlines the key parameters derived from kinetic modeling of reactions involving arenesulfonic acids.

In Silico Comparative Analysis with Related Arenesulfonic Acids

In silico (computational) analysis allows for a direct comparison of the properties of this compound with other structurally related arenesulfonic acids, such as benzenesulfonic acid and p-toluenesulfonic acid. These comparisons help to elucidate the influence of the alkyl substituent on the physicochemical and reactive properties of the molecule.

Compared to benzenesulfonic acid and p-toluenesulfonic acid, this compound possesses a bulkier and more hydrophobic tert-butyl group. This structural difference leads to predictable variations in properties:

Acidity (pKa): While all arenesulfonic acids are strong acids, the electronic nature of the substituent on the benzene ring can cause slight variations in pKa values. cdnsciencepub.comut.ee Alkyl groups are weakly electron-donating, which can slightly decrease the acidity compared to unsubstituted benzenesulfonic acid.

Solubility and Hydrophobicity: The large butyl group significantly increases the nonpolar character of the molecule, leading to lower solubility in water and higher solubility in nonpolar organic solvents compared to benzenesulfonic acid or p-toluenesulfonic acid.

Steric Hindrance: The bulky tert-butyl group provides greater steric hindrance around the sulfonic acid functional group. This can influence its effectiveness in catalytic applications, potentially reducing catalyst deactivation in certain environments.

Reactivity: The steric bulk can also affect the rates of reactions involving the sulfonic acid group or the aromatic ring. For example, in protodesulfonation reactions, the rate is influenced by the position of the alkyl group. researchgate.net

PropertyThis compoundp-Toluenesulfonic AcidBenzenesulfonic Acid
Molecular Formula C₁₀H₁₄O₃SC₇H₈O₃SC₆H₆O₃S
Alkyl Substituent tert-ButylMethylNone
Relative Hydrophobicity HighModerateLow
Relative Steric Bulk HighModerateLow
Predicted Acidity (pKa) Strong acid, slightly weaker than benzenesulfonic acidStrong acid, slightly weaker than benzenesulfonic acidStrong acid

This table provides a comparative overview of this compound and related compounds based on structural differences.

Vi. Advanced Catalytic Applications and Mechanistic Insights

Role as an Acid Catalyst in Organic Synthesissmolecule.comcymitquimica.comgauthmath.com

4-Butylbenzenesulfonic acid is a strong acid catalyst utilized in a variety of organic reactions. cymitquimica.com Its effectiveness stems from the sulfonic acid group (-SO₃H), which acts as a proton donor, facilitating numerous chemical transformations. The presence of the tert-butyl group can enhance its solubility in organic media and influence its reactivity and steric properties. cymitquimica.com

Esterification, the reaction between a carboxylic acid and an alcohol to form an ester and water, is frequently catalyzed by strong acids. This compound serves as an effective catalyst for this transformation. smolecule.com The reaction is reversible, and the catalyst's role is to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and accelerating the nucleophilic attack by the alcohol.

The kinetics of esterification reactions are influenced by several factors, including temperature, catalyst concentration, and the molar ratio of reactants. researchgate.net Generally, the forward reaction is considered second-order, while the reverse hydrolysis can be pseudo-first-order in the presence of excess water. ajast.net While specific kinetic data for this compound is not extensively detailed in readily available literature, its performance is comparable to other strong sulfonic acids like p-toluenesulfonic acid. The selectivity in esterification reactions catalyzed by sulfonic acids is typically high, especially when using a stoichiometric amount of the alcohol, which can minimize side reactions. beilstein-journals.org The bulky butyl group on the aromatic ring may offer some steric influence, potentially affecting selectivity in reactions with sterically hindered alcohols or carboxylic acids.

A critical aspect of using soluble sulfonic acids is their stability. At elevated temperatures and high acid concentrations, desulfonation can occur, which is the reverse of the sulfonation reaction used to prepare the acid. researchgate.net This process can lead to catalyst degradation over time. The kinetics of desulfonation for tert-butylbenzenesulfonic acids have been studied, indicating that the reaction is first-order with respect to the sulfonic acid. researchgate.net

Table 1: Factors Influencing Esterification Reactions Catalyzed by Acid Catalysts

FactorDescriptionImpact on Reaction
Temperature Affects reaction rate and equilibrium.Higher temperatures increase the reaction rate but can also favor side reactions or catalyst degradation. researchgate.net
Catalyst Concentration The amount of acid catalyst used.Increasing catalyst concentration generally increases the reaction rate up to a certain point.
Reactant Molar Ratio The ratio of alcohol to carboxylic acid.Using an excess of one reactant (usually the alcohol) can shift the equilibrium towards the product side. ajast.net
Water Removal Water is a byproduct of the reaction.Removing water as it forms drives the reaction to completion, increasing the ester yield.

Friedel-Crafts reactions are a cornerstone of organic synthesis for attaching alkyl or acyl substituents to an aromatic ring. wikipedia.org this compound can function as a Brønsted acid catalyst in these electrophilic aromatic substitution reactions, although strong Lewis acids like aluminum chloride are more traditionally used. smolecule.comlibretexts.org

Friedel-Crafts Alkylation: This reaction involves the alkylation of an aromatic ring using an alkyl halide, alkene, or alcohol. wikipedia.org When catalyzed by a Brønsted acid like this compound, the acid protonates the alkylating agent (e.g., an alkene or alcohol) to generate a carbocation. This electrophile is then attacked by the electron-rich aromatic ring. A significant limitation of Friedel-Crafts alkylation is the potential for carbocation rearrangements to form a more stable carbocation, leading to a mixture of products. libretexts.orgbyjus.com Furthermore, the alkylated product is often more reactive than the starting material, which can result in polyalkylation. libretexts.org

Friedel-Crafts Acylation: This reaction introduces an acyl group (R-C=O) into an aromatic ring using an acyl chloride or acid anhydride. byjus.com When catalyzed by a strong acid, the catalyst activates the acylating agent, forming a highly electrophilic acylium ion. Unlike alkylation, the acylation product (a ketone) is less reactive than the starting aromatic compound, which effectively prevents further reactions and polyacylation. libretexts.org Additionally, the acylium ion is stabilized by resonance and does not undergo rearrangement. byjus.com

Condensation reactions involve the joining of two molecules with the elimination of a small molecule, such as water or ammonia. Acid catalysts like this compound are widely used to promote these reactions. google.co.uggoogle.com An example is the acid-catalyzed condensation of an alkylphenol with an aldehyde to form a resin. google.co.ug In such reactions, the acid protonates the aldehyde, increasing its electrophilicity and facilitating the attack by the electron-rich phenol (B47542) ring. Research has shown that sulfonic acid-functionalized catalysts can achieve high yields in condensation reactions, sometimes enhanced by techniques like microwave assistance.

Heterogeneous Catalysis Development

To overcome the challenges associated with homogeneous catalysts, such as separation from the reaction mixture and potential for corrosion, significant research has focused on developing solid acid catalysts. This often involves immobilizing sulfonic acid functionalities onto solid supports.

Mesoporous silica (B1680970) materials, such as SBA-15, are excellent candidates for catalyst supports due to their high surface area, large and uniform pore sizes, and thermal stability. ucsb.edu Functionalizing these materials with sulfonic acid groups creates highly active and recyclable solid acid catalysts. rsc.org

The most common method involves using 3-mercaptopropyltrimethoxysilane (MPTMS). ucsb.edumdpi.com This can be done through two main strategies:

Post-synthesis Grafting: The pre-synthesized mesoporous silica is treated with MPTMS, which reacts with surface silanol (B1196071) groups. The attached thiol (-SH) groups are then oxidized to sulfonic acid (-SO₃H) groups, typically using hydrogen peroxide. unila.ac.id

Co-condensation (One-Pot Synthesis): MPTMS is added directly to the synthesis mixture along with the primary silica source (e.g., tetraethoxysilane, TEOS). The organic and inorganic precursors co-condense around a template, and the thiol groups are subsequently oxidized. ucsb.edunih.gov This method can lead to a more uniform distribution of acid sites within the material.

These sulfonic acid-functionalized mesoporous silicas have demonstrated superior catalytic performance in various acid-catalyzed reactions, including esterification, acylation, and condensation reactions. rsc.org The hydrophobic nature of the organosilica framework can enhance reaction rates by modifying the local concentration of reactants and products near the active sites. rsc.org

Table 2: Comparison of Synthesis Methods for Sulfonic Acid Functionalized Mesoporous Silica

MethodDescriptionAdvantagesDisadvantages
Post-synthesis Grafting Sulfonic acid precursor is attached to the surface of pre-formed mesoporous silica. unila.ac.idPreserves the original structure of the support.May lead to non-uniform distribution of active sites, primarily on the surface.
Co-condensation Sulfonic acid precursor is added during the synthesis of the mesoporous material. ucsb.edunih.govUniform distribution of acid sites throughout the material framework.Can sometimes affect the ordering and porosity of the final material.

Zirconium-based materials, including zirconia (ZrO₂) and zirconium phosphate (B84403) (ZrP), are another important class of supports for creating solid acid catalysts. mdpi.comnih.gov

Sulfated Zirconia: This is a superacidic material prepared by treating zirconium hydroxide (B78521) with sulfuric acid followed by calcination. To improve its surface area and stability, it can be dispersed onto a high-surface-area support like SBA-15. unila.ac.id The resulting SZSBA-15 catalyst combines the high porosity of the silica with the strong acidity of sulfated zirconia. unila.ac.id

Sulfonic Acid-Functionalized Zirconium Phosphate: Layered α-zirconium phosphate (α-ZrP) can be exfoliated into single-layer nanosheets. These nanosheets can then be functionalized by anchoring thiol-terminated chains to their surface, followed by oxidation to sulfonic acid groups. nih.govresearchgate.net This process yields a strong solid acid with a high density of accessible acid sites that is well-dispersed in polar solvents, making it an effective heterogeneous catalyst for various reactions. nih.gov

Sulfonic Acid-Functionalized Zirconium MOFs: Metal-Organic Frameworks (MOFs) built with zirconium nodes can also be functionalized. By using a linker that already contains a sulfonic acid group, such as a sulfonated biphenyldicarboxylic acid, a porous and crystalline material with built-in Brønsted acidity can be synthesized. rsc.org

These zirconia-based solid acids are robust and have shown high activity and recyclability in reactions like esterification and oxidation, offering a promising alternative to liquid acid catalysts. unila.ac.idmdpi.comnih.gov

Catalytic Activity Comparison with Other Sulfonic Acids

The catalytic performance of this compound is often benchmarked against other sulfonic acids, such as p-toluenesulfonic acid (p-TsOH), benzenesulfonic acid, and methanesulfonic acid, to evaluate its relative efficiency and suitability for specific organic transformations.

In acid-catalyzed reactions like esterification and Friedel-Crafts reactions, this compound serves as a strong proton donor. Its catalytic efficiency is influenced by its acidity and the steric and electronic effects of the butyl group. Compared to unsubstituted benzenesulfonic acid, the butyl group in the para position can slightly modify the electronic properties of the aromatic ring and, consequently, the acidity of the sulfonic acid group.

Studies comparing various sulfonic acid catalysts have shown that their effectiveness can be reaction-dependent. For instance, in the synthesis of α-amino nitriles, p-toluenesulfonic acid has demonstrated high catalytic reactivity, often requiring smaller catalyst amounts and shorter reaction times to achieve high yields compared to other catalysts. In the hydrolysis of polyethylene (B3416737) terephthalate (B1205515) (PET), concentrated p-toluenesulfonic acid showed significantly higher efficiency than concentrated sulfuric acid, achieving complete degradation in a much shorter time. rsc.org

Silica-supported sulfonic acids have also been extensively studied as heterogeneous catalysts. nih.govbeilstein-journals.org Materials with an arylsulfonic moiety have demonstrated high conversion rates in the esterification of levulinic acid. beilstein-journals.org The choice between different supported sulfonic acids often depends on factors like stability, reusability, and the specific requirements of the chemical process. mdpi.com

Here is a comparison of the catalytic activity of different sulfonic acids in the esterification of dodecanoic acid with methanol (B129727):

Table 1: Comparison of Catalytic Activity in Esterification

Catalyst Conversion (%) Reaction Time (h)
Sulfuric acid >99 3
sPS-S >99 8
Amberlyst 15 ~85 8
Nafion NR50 ~55 8

Source: Adapted from a study on solid acid catalysts. rsc.org

Turnover number (TON) is a crucial metric for quantifying the efficiency of a catalyst, representing the number of substrate molecules converted per molecule of catalyst before it becomes deactivated. catalysis.blogcatalysis.blog A higher TON indicates a more efficient and durable catalyst. Turnover frequency (TOF) measures the number of substrate molecules converted per unit of time. wikipedia.org

The activation energy of a reaction catalyzed by a sulfonic acid is a key determinant of its rate. Lower activation energies lead to faster reaction rates. For the hydrolysis of PET catalyzed by concentrated p-toluenesulfonic acid, the apparent activation energy was found to be in the range of 76.4–125.4 kJ mol−1, which is relatively low and contributes to its high catalytic activity. rsc.org

Comparative analysis of TON and activation energies for this compound versus other sulfonic acids in specific reactions helps in selecting the optimal catalyst for industrial processes, balancing factors like reaction speed, catalyst longevity, and cost. sci-hub.se

The bulky tert-butyl group in 4-tert-butylbenzenesulfonic acid introduces significant steric hindrance. This steric bulk can influence catalytic activity in several ways. It may reduce the accessibility of the catalytic active sites, potentially lowering the reaction rate compared to less hindered sulfonic acids like benzenesulfonic acid or p-toluenesulfonic acid.

However, this steric hindrance can also be advantageous. For example, it might enhance selectivity in certain reactions by favoring the approach of smaller substrates to the catalytic site. Furthermore, the butyl group increases the catalyst's hydrophobicity, which could be beneficial in reactions occurring in non-polar media by improving the catalyst's solubility and stability. In the context of polypyrrole synthesis, it has been observed that additives with lower molecular weight and less steric hindrance can diffuse more easily and interact more effectively with the growing polymer chains. ncsu.edu

Application in Polymerization Processes

Sulfonic acids can act as initiators for condensation polymerization, such as the reaction between a dicarboxylic acid and a diol to form a polyester. journalspub.info They are also used in redox-switchable catalysis for the ring-opening polymerization of cyclic esters and ethers, allowing for precise control over the polymerization process. tennessee.edu The choice of catalyst can significantly impact the properties of the resulting polymer. For instance, in the synthesis of polypyrrole, the use of toluenesulfonic or butylbenzenesulfonic acids as additives can lead to high conductivity in the final polymer. ncsu.edu

Emerging Catalytic Roles in Sustainable Chemistry

The principles of green chemistry emphasize the use of catalysts that are efficient, reusable, and environmentally benign. bohrium.com Sulfonic acids, particularly when supported on solid materials, are gaining prominence as "green" catalysts. nih.govmdpi.comarabjchem.orgnanochemres.org

Supported sulfonic acids, such as those on silica (SBA-15), offer several advantages, including high activity, ease of separation from the reaction mixture, and potential for recycling. arabjchem.orgnanochemres.org These solid acid catalysts are being explored for a variety of organic transformations, including one-pot synthesis of heterocyclic compounds and esterification reactions under solvent-free conditions. beilstein-journals.orgarabjchem.org For example, sulfonic acid functionalized SBA-15 has been shown to be an efficient and reusable catalyst for the synthesis of triazoloquinazolinones and benzimidazoquinazolinones. arabjchem.org

The use of 4-dodecylbenzenesulfonic acid (DBSA) as a mild, green, and chemoselective Brønsted acid catalyst for the synthesis of 1,1-diacetates under solvent-free conditions further illustrates the trend towards sustainable catalytic systems. researchgate.net The development of such catalysts aligns with the goal of creating more sustainable and economically viable chemical processes.

Vii. Diverse Advanced Applications in Materials Science and Chemical Engineering

Integration into Composite Materials for Enhanced Functionality

The incorporation of 4-butylbenzenesulfonate (B286417) into composite materials is a strategy used to bestow or improve specific properties such as electrical conductivity and mechanical strength.

Polypyrrole (PPy) is an intrinsically conductive polymer with significant potential in energy storage and electronics. However, its practical application is often hindered by poor long-term stability. Modification with 4-butylbenzenesulfonate has been shown to address this limitation effectively.

During the synthesis of PPy, butylbenzenesulfonate anions act as dopants, becoming incorporated into the polymer matrix to balance the positive charges on the PPy backbone. Research indicates that the presence of 4-butylbenzenesulfonate can increase the degree of order within the polymer structure. daneshyari.com This is achieved through the promotion of layer-by-layer stacking of α-α coupled pyrrole (B145914) chains, leading to a more robust and stable architecture. daneshyari.com This enhanced structural integrity is crucial for applications like supercapacitors, where the material undergoes frequent charging and discharging cycles.

A notable study demonstrated that a flexible, free-standing PPy paper electrode modified with 4-butylbenzenesulfonate exhibited exceptional cycling stability, retaining approximately 84.8% of its capacitance after 200,000 cycles. daneshyari.com This represents a significant improvement over unmodified PPy-based supercapacitors. daneshyari.comvt.edudntb.gov.ua

Table 1: Performance of Polypyrrole Electrodes

Electrode Material Capacitance Retention Number of Cycles Reference

In the pursuit of sustainable and multifunctional materials, 4-butylbenzenesulfonate has been integrated into composites made from lignocellulosic slurry, which is derived from sources like hemp stalks. mdpi.comresearchgate.net These composites often involve the in-situ polymerization of pyrrole to create a polypyrrole@lignocellulosic slurry (PPy@LS) that can be coated onto paper substrates. mdpi.comresearchgate.net

The resulting composite papers exhibit a remarkable combination of properties, including electrical conductivity, photothermal activity, and antibacterial characteristics. mdpi.comresearchgate.net The electrical conductivity of these composites can vary with humidity, suggesting potential applications in humidity sensing. For instance, a composite paper of PPy@LS with carboxymethyl cellulose (B213188) (CMC) as a binder showed conductivity of 1.6 × 10⁻⁴ S/cm in a dry state and 4.8 × 10⁻⁶ S/cm in a wet state. mdpi.comresearchgate.net The incorporation of materials like 4-butylbenzenesulfonate is a key part of the strategy to develop these high-performance, paper-based functional materials. mdpi.comresearchgate.net

Use in Functionalized Layered Compounds and Intercalation Studies

Functionalized layered materials, particularly layered double hydroxides (LDHs), are of great interest for their applications in catalysis, drug delivery, and as functional additives in polymers. LDHs consist of positively charged brucite-like layers with charge-compensating anions and water molecules located in the interlayer region.

The process of intercalation involves inserting guest anions into the interlayer space of the LDH, which can significantly modify its properties. scispace.com Organic anions are often chosen as guests to create organic-inorganic hybrid materials. The insertion of the guest anion leads to an expansion of the interlayer distance (basal spacing), which can be measured by Powder X-ray Diffraction (PXRD). scispace.com

While direct studies on the intercalation of 4-butylbenzenesulfonate are not widely reported, numerous studies have successfully intercalated structurally similar organic anions, such as other benzenesulfonate (B1194179) derivatives and more complex sulfonated molecules like 5-benzotriazolyl-4-hydroxy-3-sec-butylbenzenesulfonic acid (BZO). scispace.comresearchgate.netresearchgate.net For example, the intercalation of BZO into a ZnAl-LDH host resulted in an increase in the interlayer distance from 0.89 nm to 2.32 nm, demonstrating the successful incorporation of the bulky organic anion. researchgate.netresearchgate.net The thermal stability of the organic guest is often markedly enhanced upon intercalation into the LDH host. researchgate.net Given these precedents, 4-butylbenzenesulfonate is a viable candidate for creating functionalized LDHs for various applications.

Table 3: Intercalation of Organic Anions into Layered Double Hydroxides (LDHs)

LDH Host Guest Anion Initial Basal Spacing (nm) Final Basal Spacing (nm) Reference
ZnAl-NO₃-LDH 5-benzotriazolyl-4-hydroxy-3-sec-butylbenzenesulfonic acid (BZO) 0.89 2.32 researchgate.netresearchgate.net
Zn/Ti LDH p-amino benzoic acid (PABA) - - scispace.com

Application in Industrial Coating Formulations as Catalysts

4-Butylbenzenesulfonic acid, a member of the alkylated aromatic sulfonic acid family, serves as a potent acid catalyst in various industrial coating formulations. Its primary function is to accelerate cross-linking reactions in thermosetting resin systems, such as those based on amino and alkyd resins. capitalresin.com The strong acidic nature of the sulfonic acid group facilitates the curing process, leading to the formation of a durable and resilient coating film. allnex.com

The mechanism of catalysis involves the donation of a proton from the sulfonic acid group, which initiates the polymerization and cross-linking of the resin components. This is particularly effective in systems containing melamine, urea-formaldehyde, or benzoguanamine (B160333) resins, where the catalyst promotes the reaction between the resin and a polyol. allnex.com The use of such catalysts is crucial for achieving desired coating properties, especially in applications demanding high performance. capitalresin.compaint.org

The benefits of incorporating acid catalysts like this compound into coating formulations are manifold. They enable faster curing times, which can significantly enhance production efficiency. capitalresin.com Furthermore, they contribute to the development of superior film properties, including increased hardness, improved adhesion, and enhanced chemical and heat resistance. capitalresin.compaint.org The choice of catalyst is critical and depends on the specific resin system and the desired performance characteristics of the final coating. capitalresin.com

Below is a data table summarizing the types of acid catalysts used in industrial coatings and their impact on coating properties.

Catalyst TypeResin System CompatibilityKey BenefitsApplication Areas
Aromatic Sulfonic Acids (e.g., this compound, p-Toluenesulfonic acid, Dodecylbenzene sulfonic acid) Amino Resins (Melamine, Urea), Alkyd Resins, Phenolic Resins- Accelerated curing- Increased film hardness- Enhanced chemical resistance- Improved heat resistanceAutomotive coatings, Industrial metal coatings, Coil coatings, Wood finishes capitalresin.comallnex.compaint.org
Organic Phosphoric Acids Phenolic Resins, High Imino and Partially Alkylated Resins- Acceleration of cure reactionsSolvent and water-based systems allnex.com
Amine-Blocked Sulfonic Acids Highly Alkylated Melamine, Benzoguanamine, Glycoluril, and Urea Resins- Formulation of stable one-component (1K) systems- Delayed reaction onset (latency)1K industrial coatings allnex.comspecialchem.com

Investigation as a Photo-initiator Component in Advanced Fabrication Methodologies

The investigation of this compound and its derivatives as components in photo-initiator systems represents an emerging area of research, particularly in the context of advanced fabrication methods like 3D printing (vat photopolymerization). Photo-initiators are compounds that, upon absorption of light, generate reactive species (free radicals or cations) that initiate polymerization. mdpi.com

While direct studies on this compound as a primary photo-initiator are not extensively documented, research into structurally related compounds highlights the potential utility of the butylbenzenesulfonate moiety. For instance, a novel water-soluble photo-initiator, sodium 4-[2-(4-morpholino)benzoyl-2-dimethylamino]butylbenzenesulfonate (MBS), has been synthesized. acs.org This complex molecule incorporates a butylbenzenesulfonate group and demonstrates high sensitivity for photopolymerization in aqueous systems, making it suitable for "environmentally friendly" resist systems. acs.org The sulfonation to create the butylbenzenesulfonate group was a key step in rendering the photoinitiator water-soluble. acs.org

The development of such specialized photo-initiators is driven by the need for materials that are compatible with specific monomers and advanced fabrication technologies, such as digital light processing (DLP) 3D printing. nih.gov The properties of the photo-initiator, including its solubility and absorption wavelength, are critical for the efficiency of the photopolymerization process. acs.orgnih.gov

The table below outlines different types of photo-initiator systems and their characteristics, providing context for the potential role of sulfonic acid derivatives.

Photo-initiator SystemMechanismKey CharacteristicsRelevance to Sulfonic Acid Derivatives
Type I Photo-initiators (e.g., TPO) Unimolecular fragmentation upon light absorption to form free radicals.- High efficiency- Often not water-soluble. nih.govThe sulfonic acid group could be introduced to improve water solubility, as seen with MBS. acs.org
Type II Photo-initiators (e.g., Benzophenone/amine) Bimolecular system where the photo-initiator abstracts a hydrogen atom from a co-initiator (e.g., an amine) to form radicals. mdpi.com- Requires a co-initiator- Versatile for different monomer systems.Not a direct application, but demonstrates the modular nature of photo-initiating systems.
Cationic Photo-initiators (e.g., Iodonium salts) Generate strong acids upon irradiation to initiate cationic polymerization (e.g., of epoxides). mdpi.com- Used for monomers that undergo cationic polymerization- Often require photosensitizers for visible light applications. mdpi.comThe strong acidity of sulfonic acids is analogous to the acid generated by these initiators.
Water-Soluble Photo-initiators (e.g., MBS) Designed for polymerization in aqueous media.- "Environmentally friendly"- Crucial for hydrogel 3D printing and biocompatible applications. acs.orgnih.govThe synthesis of MBS demonstrates a direct application of a butylbenzenesulfonate structure to create a water-soluble photo-initiator. acs.org

The exploration of sulfonic acid derivatives in photo-initiator systems underscores a trend towards developing highly specialized materials for advanced manufacturing processes, where properties like water solubility and high reactivity are paramount.

Viii. Future Research Directions and Emerging Paradigms

Development of Novel Synthetic Routes with Enhanced Atom Economy

The concept of atom economy, which emphasizes the maximization of the incorporation of all materials used in the synthesis into the final product, is a cornerstone of green chemistry. nih.gov Future research will focus on developing new synthetic pathways to 4-butylbenzenesulfonic acid that are more efficient and generate less waste than traditional methods.

Current industrial production often relies on the sulfonation of butylbenzene (B1677000), which can produce by-products and require significant energy input. researchgate.net Emerging research directions include:

Direct C-H Sulfonation: Investigating catalytic systems that can directly and selectively functionalize the C-H bonds of butylbenzene with a sulfonating agent. This would eliminate the need for pre-functionalized starting materials and reduce the number of synthetic steps.

Mechanochemical Methods: Exploring the use of mechanical force to initiate and drive the sulfonation reaction. This solvent-free or low-solvent approach can lead to higher yields, shorter reaction times, and a significantly improved environmental profile.

Flow Chemistry: Transitioning from batch to continuous flow reactors can offer superior control over reaction parameters such as temperature and mixing, leading to higher selectivity and yield of the desired 4-isomer. researchgate.net

Exploration of Bio-Derived and Sustainable Precursors

The reliance on petroleum-based feedstocks is a significant environmental concern for the chemical industry. A major thrust of future research will be the identification and utilization of bio-derived and sustainable precursors for the synthesis of this compound and related compounds.

Lignin (B12514952), a complex polymer found in plant cell walls, is a particularly promising renewable source of aromatic compounds. mdpi.com Research is underway to develop efficient methods for the depolymerization of lignin and the selective conversion of its constituent aromatic units into valuable chemicals, including alkylbenzenes. mdpi.com

Another avenue of exploration is the use of cellulose-based materials. For instance, cellulose (B213188) can be modified to create catalysts like cellulose benzenesulfonic acid (CBSA), which offers a bio-derived alternative for sulfonation reactions. While challenges such as catalyst deactivation need to be addressed, this approach highlights the potential for integrating renewable materials directly into the catalytic process.

In-depth Mechanistic Studies of Complex Reaction Systems

A thorough understanding of reaction mechanisms is crucial for optimizing existing processes and designing new, more efficient ones. Future research will employ a combination of advanced analytical techniques and computational modeling to unravel the intricate details of the sulfonation of butylbenzene.

Key areas of investigation will include:

Isomer Distribution: Studying the factors that control the regioselectivity of the sulfonation reaction to maximize the yield of the desired para-isomer. researchgate.netuzh.ch

By-product Formation: Identifying the pathways that lead to the formation of unwanted by-products, such as sulfones, and developing strategies to minimize their formation. researchgate.netcore.ac.uk

Catalyst Deactivation: Investigating the mechanisms by which catalysts lose their activity over time, particularly in the context of recyclable heterogeneous catalysts.

Design of Highly Efficient and Recyclable Heterogeneous Catalysts

Heterogeneous catalysts offer significant advantages over their homogeneous counterparts, including ease of separation from the reaction mixture and the potential for recycling and reuse. researchgate.net The development of robust and highly active solid acid catalysts is a key area of future research for the synthesis of this compound.

Promising classes of heterogeneous catalysts include:

Zeolites and Mesoporous Materials: These materials possess well-defined pore structures and tunable acidity, making them attractive candidates for shape-selective catalysis. researchgate.netgoogle.com

Sulfonated Carbon-Based Catalysts: These catalysts can be prepared from renewable sources like starch and have shown high activity and reusability in esterification reactions, a concept that could be extended to sulfonation. researchgate.netscirp.org

Ion-Exchange Resins: These solid acid catalysts are already used in a variety of industrial processes and could be further optimized for the sulfonation of alkylbenzenes. researchgate.net

Integration with Advanced Manufacturing Technologies

The adoption of advanced manufacturing technologies is set to revolutionize the chemical industry. For the production of this compound, the integration of technologies like microreactors and continuous flow systems holds significant promise. researchgate.net

Microreactors offer several advantages over traditional batch reactors, including:

High surface-area-to-volume ratio, leading to enhanced heat and mass transfer.

Precise control over reaction conditions.

Improved safety due to the small reaction volumes.

Continuous flow manufacturing allows for the uninterrupted production of chemicals, leading to increased efficiency, reduced downtime, and more consistent product quality. researchgate.net The combination of these technologies with highly efficient heterogeneous catalysts could lead to a new generation of compact, modular, and highly efficient chemical plants.

Multiscale Modeling and Simulation for Predictive Design

Computational modeling and simulation are becoming increasingly powerful tools for the design and optimization of chemical processes. nih.govnih.gov A multiscale modeling approach, which integrates models at different levels of detail, can provide a comprehensive understanding of the entire process, from the molecular interactions at the catalyst surface to the fluid dynamics within the reactor.

For the production of this compound, multiscale modeling can be used to:

Predict Catalyst Performance: Simulate the interaction of reactants with the catalyst surface to predict activity and selectivity. nih.gov

Optimize Reactor Design: Use computational fluid dynamics (CFD) to model the flow patterns and heat transfer within the reactor, allowing for the optimization of reactor geometry and operating conditions.

Develop Process Control Strategies: Create dynamic models of the process that can be used to develop and test advanced process control strategies.

By providing a virtual environment for process development, multiscale modeling can significantly reduce the time and cost associated with experimental studies. nih.govnih.gov

Expanding Applications in Advanced Materials and Nanoscience

While this compound is already used in various applications, future research will likely uncover new and exciting uses in the fields of advanced materials and nanoscience. eurasiaconferences.comjnanosam.com Its amphiphilic nature, combining a hydrophilic sulfonic acid group with a hydrophobic butyl-substituted benzene (B151609) ring, makes it an interesting building block for the creation of self-assembling systems and functional materials.

Potential future applications include:

Functionalized Polymers: Incorporation of 4-butylbenzenesulfonate (B286417) moieties into polymers to create materials with tailored properties, such as enhanced conductivity or specific binding capabilities. mdpi.comresearchgate.net

Nanoparticle Stabilization: Use as a capping agent to stabilize nanoparticles and prevent their aggregation, enabling their use in a variety of applications, from catalysis to biomedical imaging.

Drug Delivery Systems: Development of nanocarriers based on self-assembled structures of this compound derivatives for the targeted delivery of therapeutic agents. science.gov

Advanced Coatings and Sensors: Creation of thin films and coatings with specific functionalities, such as anti-fouling or sensing capabilities. mdpi.com

As our ability to manipulate matter at the nanoscale continues to improve, the potential applications for well-defined functional molecules like this compound will undoubtedly continue to expand.

Q & A

Basic Research Questions

Q. What are the optimal synthesis conditions for 4-butylbenzenesulfonic acid, and how do reaction parameters influence yield?

  • Methodological Answer : The synthesis of this compound typically involves sulfonation of 4-butylbenzene using concentrated sulfuric acid or sulfonic acid derivatives. Key parameters include temperature (maintained at 80–120°C to avoid side reactions), stoichiometric ratios (excess sulfonating agent to ensure complete conversion), and reaction time (6–12 hours). Post-synthesis purification via recrystallization or ion-exchange chromatography is critical to remove unreacted precursors. For scalable protocols, microwave-assisted synthesis under solvent-free conditions with sulfonic acid-functionalized catalysts (e.g., Dowex resins) can reduce reaction times by 50% while maintaining yields >90% .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H NMR (DMSO-d6) reveals aromatic protons at δ 7.6–8.1 ppm (doublets for para-substitution) and aliphatic protons from the butyl chain (δ 0.8–1.6 ppm). 13^13C NMR confirms sulfonic acid group attachment via deshielded aromatic carbons .
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Strong S=O stretching vibrations at 1180–1200 cm⁻¹ and 1030–1050 cm⁻¹ .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection at 254 nm ensure purity (>99%) by resolving residual sulfonic acid derivatives .

Q. What are the primary applications of this compound in materials science research?

  • Methodological Answer : The compound is widely used as a proton-conducting agent in ion-exchange membranes (e.g., fuel cells). Its sulfonic acid groups facilitate proton transport, with performance dependent on hydration levels and equivalent weight (EW). Studies recommend EW values of ~1100 to balance conductivity (0.1 S/cm at 80°C) and mechanical stability . It also serves as a dopant in conductive polymer composites (e.g., PEDOT:PSS), enhancing electrical conductivity by 3–4 orders of magnitude via acid-base interactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicity data for this compound across in vitro and in vivo studies?

  • Methodological Answer : Discrepancies often arise from differences in exposure routes (oral vs. dermal) and metabolic activation. For in vitro assays (e.g., hepatocyte cytotoxicity), ensure physiologically relevant concentrations (IC50 typically 50–100 µM) and account for serum protein binding, which reduces bioavailable fractions. In vivo, apply pharmacokinetic modeling to adjust doses; rodent studies show renal clearance rates of 0.8–1.2 mL/min/kg, but interspecies variations require allometric scaling for human risk assessment . Cross-validate findings using organ-on-chip models to bridge in vitro-in vivo gaps.

Q. What experimental strategies optimize the proton exchange efficiency of this compound in ionomer membranes?

  • Methodological Answer :

  • Morphological Control : Use small-angle X-ray scattering (SAXS) to correlate hydrophilic/hydrophobic domain spacing (5–10 nm optimal) with proton conductivity .
  • Hydration Optimization : Pre-treat membranes at 80°C in deionized water for 24 hours to achieve water uptake of 20–30 wt%. Excess hydration (>40 wt%) compromises mechanical integrity .
  • Composite Design : Blend with perfluorinated polymers (e.g., Nafion) to enhance thermal stability (>150°C) while maintaining proton conductivity. Electrochemical impedance spectroscopy (EIS) is critical for real-time monitoring .

Q. How do structural modifications (e.g., alkyl chain length, substituent position) alter the catalytic activity of this compound derivatives?

  • Methodological Answer :

  • Alkyl Chain Effects : Longer chains (e.g., 4-dodecylbenzenesulfonic acid) improve solubility in nonpolar solvents but reduce acidity (pKa increases by 0.5–1.0 units). Use Hammett acidity measurements to quantify proton-donating capacity .
  • Substituent Position : Meta-substitution disrupts conjugation, lowering catalytic efficiency in esterification reactions by 30–40% compared to para-substituted analogs. Kinetic studies (e.g., Arrhenius plots) reveal activation energy differences of 10–15 kJ/mol .

Q. What computational models best predict the interaction of this compound with biological membranes or enzymes?

  • Methodological Answer : Molecular dynamics (MD) simulations using GROMACS or AMBER force fields can model lipid bilayer penetration (free energy of insertion ~−20 kJ/mol). Density Functional Theory (DFT) calculations (B3LYP/6-31G*) identify binding affinities to enzyme active sites (e.g., carbonic anhydrase, ΔG = −50 kJ/mol). Validate with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding constants (Kd ~1–10 µM) .

Data Analysis and Contradiction Management

Q. How should researchers address variability in reported pKa values for this compound?

  • Methodological Answer : pKa discrepancies (range: −2.5 to −1.8) stem from solvent polarity and measurement techniques. Use potentiometric titration in aqueous solutions (0.1 M KCl) with a combined glass electrode, standardized against HCl. For non-aqueous systems, apply the Yasuda-Shedlovsky extrapolation method. Cross-check with UV-Vis spectroscopy using pH-sensitive dyes (e.g., bromophenol blue) .

Q. What statistical approaches are recommended for analyzing dose-response relationships in toxicity studies?

  • Methodological Answer : Use nonlinear regression (e.g., Hill equation) to model EC50 values. Apply ANOVA with post-hoc Tukey tests to compare treatment groups. For low-dose extrapolation, benchmark dose (BMD) modeling with 95% confidence intervals is preferable to NOAEL/LOAEL methods. Meta-analysis of historical data (e.g., EPA reports) can identify outliers due to assay sensitivity thresholds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.